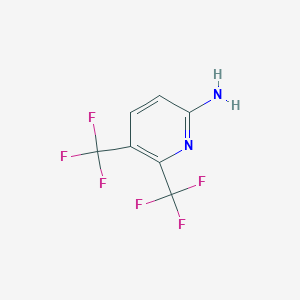

5,6-Bis(trifluoromethyl)pyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylpyridines (TFMPs) and their derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis

TFMP derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis

The distinctive physical–chemical properties observed in TFMP derivatives are thought to be due to the presence of a fluorine atom and a pyridine in their structure .Wissenschaftliche Forschungsanwendungen

Synthesis of Trifluoromethyl-substituted Ligands

“5,6-Bis(trifluoromethyl)pyridin-2-amine” is used in the one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines were obtained from 2-bromo-5-(trifluoromethyl)pyridine and corresponding aromatic amines via Pd-catalyzed amination reaction .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized using “5,6-Bis(trifluoromethyl)pyridin-2-amine”, are widely applied in supramolecular chemistry . They are flexible bidentate N,N-ligands .

Catalysis

These compounds are also used in catalysis . The presence of the trifluoromethyl group can influence the electronic properties of the catalyst, potentially improving its performance .

Ion Sensing

Bis(pyridin-2-yl)amine-based ligands, which can be synthesized using “5,6-Bis(trifluoromethyl)pyridin-2-amine”, are used in ion sensing . The trifluoromethyl group can influence the solubility and lipophilicity of the compound, which can be important properties in ion sensing applications .

Luminescent Properties

Metal complexes of bis(pyridin-2-yl)amine-based ligands demonstrate luminescent properties . The presence of the trifluoromethyl group can influence these properties .

Cytotoxic Activity and DNA Binding

These compounds possess cytotoxic activity and can bind with DNA molecules . This makes them of interest in the field of medicinal chemistry .

Wirkmechanismus

Target of Action

5,6-Bis(trifluoromethyl)pyridin-2-amine is a trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligand . These ligands are known to be flexible bidentate N,N-ligands that are widely applied in supramolecular chemistry, catalysis, and ion sensing . They can bind with DNA molecules and demonstrate luminescent properties .

Mode of Action

The compound interacts with its targets through a Pd-catalyzed amination reaction . This reaction involves the use of a Pd(dba)2/BINAP catalytic system . The result is the formation of N-(hetero)aryl-substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines .

Biochemical Pathways

It’s known that metal complexes of bis(pyridin-2-yl)amine-based ligands can bind with dna molecules , suggesting a potential impact on genetic material and related biochemical pathways.

Pharmacokinetics

The introduction of fluorine-containing groups to the molecule’s structure is known to influence electronic properties, solubility, conformations, and the lipophilicity of the compound , which could potentially affect its bioavailability.

Result of Action

It’s known that metal complexes of bis(pyridin-2-yl)amine-based ligands can demonstrate luminescent properties and possess cytotoxic activity , suggesting potential applications in imaging and cancer therapy.

Action Environment

The synthesis of such compounds can require careful optimization of the catalytic system , suggesting that the reaction conditions could potentially influence the compound’s action.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,6-bis(trifluoromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-2-4(14)15-5(3)7(11,12)13/h1-2H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHNLZRUVBDNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Bis(trifluoromethyl)pyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2464292.png)

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)

![5-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)

![Thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2464300.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2464302.png)

![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2464311.png)

![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)